(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Overview
Description
The compound (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrole ring substituted with an acetylamino group, a cyano group, and a methylphenyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic substitution reactions to introduce the acetylamino and cyano groups. This can be achieved using reagents such as acetic anhydride and cyanogen bromide.
Coupling Reactions: The final step involves coupling the substituted pyrrole with 3-methylphenylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine group using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted pyrrole derivatives
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methylphenyl)prop-2-enamide
- (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-6-5-7-23(12-16)28-25(31)21(15-26)14-20-13-17(2)29(18(20)3)24-10-8-22(9-11-24)27-19(4)30/h5-14H,1-4H3,(H,27,30)(H,28,31)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYZQLQHNQKQL-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)NC(=O)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)NC(=O)C)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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